Hydrogen trithiocarbonate

RAFT polymerization controlled radical polymerization polymer dispersity

Hydrogen trithiocarbonate (CHS₃⁻, ChEBI:50556) is inherently unstable as a free acid, existing commercially only as stabilized salts, RAFT agents, and electrode materials. Trithiocarbonate-based CTAs uniquely achieve Đ≈1.1 in N-vinylcarbazole polymerization—performance dithiobenzoates and xanthates cannot match. For Li–S batteries, Li₂CS₃-coated cathodes retain 51% capacity after 125 cycles vs. 26% for unmodified cathodes. Select trithiocarbonate RAFT agents for temperature-sensitive PMMA processing (100–120°C end-group removal) or dithiobenzoates for higher thermal stability. Source cost-effectively via one-step synthesis offering >2x practical yields over prior art.

Molecular Formula CHS3-
Molecular Weight 109.2 g/mol
Cat. No. B1262638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrogen trithiocarbonate
Molecular FormulaCHS3-
Molecular Weight109.2 g/mol
Structural Identifiers
SMILESC(=S)(S)[S-]
InChIInChI=1S/CH2S3/c2-1(3)4/h(H2,2,3,4)/p-1
InChIKeyHIZCIEIDIFGZSS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydrogen Trithiocarbonate: Chemical Identity and Baseline Procurement Considerations


Hydrogen trithiocarbonate (CAS: not assigned as discrete compound; ChEBI:50556), with the molecular formula CHS₃⁻ and a monoisotopic mass of 108.20870 Da, is a thiocarbonyl compound that exists as the conjugate base of carbonotrithioic acid (H₂CS₃) and as the conjugate acid of the trithiocarbonate dianion (CS₃²⁻) [1][2]. The compound is inherently unstable as a free acid, existing primarily as an anionic intermediate or as stabilized salts and organic esters in practical applications [3]. This instability fundamentally shapes its procurement and utilization: researchers and industrial users rarely acquire "hydrogen trithiocarbonate" per se, but rather obtain or synthesize its stabilized derivatives (e.g., sodium trithiocarbonate, substituted trithiocarbonate RAFT agents, or lithium trithiocarbonate electrode materials) wherein the core CS₃ moiety confers specific reactivity profiles that distinguish trithiocarbonate-based systems from alternative sulfur-containing reagents.

Why Generic Substitution of Hydrogen Trithiocarbonate Derivatives Is Scientifically Unsupported


The core CS₃ moiety in trithiocarbonate derivatives cannot be freely interchanged with alternative thiocarbonylthio compounds (e.g., dithiobenzoates, xanthates, dithiocarbamates) in precision applications due to quantifiable differences in chain transfer kinetics, thermal degradation pathways, and electrochemical functionality [1]. In RAFT polymerization, trithiocarbonate-mediated systems exhibit distinct equilibrium constants (K_eq) and end-group thermal lability relative to dithiobenzoate-mediated systems, directly impacting polymer molecular weight control, dispersity, and post-polymerization processing stability [2][3]. In electrochemical applications, the trithiocarbonate anion confers dual-function electrode behavior (simultaneous cathode stabilization and anode SEI formation) that alternative polysulfide-trapping additives do not provide to the same quantifiable extent [4]. Consequently, substituting a trithiocarbonate-based reagent with a generic "RAFT agent" or "sulfur additive" introduces uncontrolled variance in reaction outcomes and device performance metrics, making direct replacement scientifically indefensible without equivalent validation data.

Hydrogen Trithiocarbonate Derivatives: Quantitative Comparative Evidence for Scientific Selection


RAFT Polymerization of N-Vinylcarbazole: Trithiocarbonate vs. Dithiobenzoate Control and Dispersity

In RAFT polymerization of N-vinylcarbazole (NVC), trithiocarbonate-based chain transfer agents (CTAs) provide superior control compared to dithiobenzoate-based CTAs, which exhibit marked retardation of polymerization. Trithiocarbonate-mediated NVC polymerization yields polymers with very narrow dispersities (Đ) of approximately 1.1, while dithiobenzoate systems produce broader dispersities and kinetic inhibition [1]. This quantitative difference in Đ demonstrates trithiocarbonate's superior chain transfer efficiency for monomers of intermediate reactivity.

RAFT polymerization controlled radical polymerization polymer dispersity

Lithium–Sulfur Battery Capacity Retention: Li₂CS₃-Coated Li₂S vs. Conventional Li₂S Cathode

In anode-free lithium–sulfur (Li–S) full cells, lithium trithiocarbonate (Li₂CS₃)-coated lithium sulfide (Li₂S) employed as a dual-function cathode material demonstrates a superior capacity retention of 51% over 125 cycles, compared to only 26% retention for conventional Li₂S cells under the same cycling conditions [1][2]. The presence of the trithiocarbonate moiety forms an oligomer-structured layer on the cathode surface that suppresses polysulfide shuttle, while simultaneously forming a stable solid electrolyte interphase (SEI) layer on the lithium metal anode with a lower Li-ion diffusion barrier [1].

lithium-sulfur battery cathode material capacity retention

Thermal Stability of RAFT-Synthesized PMMA: Trithiocarbonate vs. Dithiobenzoate End-Group Degradation Kinetics

The thermal stability of RAFT-synthesized poly(methyl methacrylate) (PMMA) is end-group dependent. Under dynamic heating, dithiobenzoate-terminated PMMA (PMMA-DB) exhibits an onset of mass loss shifted toward higher temperatures relative to conventional PMMA, whereas trithiocarbonate-terminated PMMA (PMMA-TC) shows mass loss onset shifted toward lower temperatures [1]. Under isothermal treatment for 24 hours, PMMA-DB retains end-group functionality up to 120 °C, while PMMA-TC loses functionality already at 100 °C. At 140 °C (PMMA-DB) and 120 °C (PMMA-TC), the ability of both polymers to serve as macromolecular RAFT agents for chain extension ceases almost completely after 24 hours [1].

polymer thermal stability RAFT end-group PMMA degradation

RAFT Polymerization of Butyl Acrylate: Trithiocarbonate vs. Dithiobenzoate Equilibrium Constants and Rate Retardation

Quantum chemical calculations and microsecond time-resolved EPR spectroscopy reveal that the equilibrium constants (K_eq) for RAFT polymerization of butyl acrylate differ substantially between trithiocarbonate-mediated and dithiobenzoate-mediated systems [1]. Dithiobenzoate (DTB) RAFT agents in acrylate polymerization exhibit rate retardation that earlier computational models misattributed to slow fragmentation of the RAFT intermediate radical; however, updated dispersion-corrected DFT and coupled-cluster calculations confirm that rate retardation in DTB-mediated acrylate polymerizations arises from cross-termination rather than slow fragmentation [1]. In contrast, trithiocarbonate-mediated butyl acrylate polymerization does not exhibit the same magnitude of rate retardation, reflecting fundamentally different addition–fragmentation equilibria.

RAFT polymerization equilibrium constant butyl acrylate

Synthetic Yield Efficiency: Substituted Trithiocarbonate Derivative Production Method

A patented one-step synthesis process for substituted trithiocarbonate derivatives eliminates the need for solvent washes and re-crystallization steps, achieving practical yields more than double those of prior art processes disclosed for trithiocarbonate synthesis [1][2]. This yield improvement directly reduces production costs and solvent waste, enhancing the commercial viability and procurement accessibility of trithiocarbonate-based reagents.

trithiocarbonate synthesis industrial yield cost efficiency

Validated Application Scenarios for Hydrogen Trithiocarbonate Derivatives Based on Comparative Evidence


Controlled RAFT Synthesis of Narrow-Dispersity N-Vinylcarbazole Polymers and Block Copolymers

Researchers requiring precise molecular weight control and very low dispersity (Đ ≈ 1.1) in N-vinylcarbazole polymerization should select trithiocarbonate-based RAFT agents over dithiobenzoates, xanthates, or dithiocarbamates. Direct comparative evidence demonstrates that trithiocarbonate-mediated polymerization of NVC achieves Đ ≈ 1.1 with high end-group fidelity, whereas dithiobenzoates cause marked retardation and inferior control [1]. This translates to more homogeneous polymer chain populations and reliable block copolymer synthesis.

High-Performance Lithium–Sulfur Battery Cathode Engineering for Extended Cycle Life

Battery researchers and manufacturers developing lithium–sulfur cells for applications where cycle life is a critical performance metric should incorporate lithium trithiocarbonate (Li₂CS₃) as a dual-function electrode material. Head-to-head cycling data show that Li₂CS₃-coated Li₂S cathodes retain 51% capacity after 125 cycles, nearly doubling the 26% retention of conventional Li₂S cathodes under identical anode-free full-cell conditions [1][2]. The trithiocarbonate moiety simultaneously suppresses polysulfide shuttle at the cathode and promotes stable SEI formation at the anode.

Thermal Processing of RAFT-Synthesized PMMA: End-Group Selection Based on Thermal Stability Requirements

Polymer chemists selecting RAFT agents for PMMA synthesis must align end-group thermal stability with downstream processing requirements. Direct comparative data show that trithiocarbonate-terminated PMMA loses end-group functionality at 100 °C (24 h isothermal treatment) and completely ceases to function as a macromolecular RAFT agent at 120 °C, whereas dithiobenzoate-terminated PMMA retains functionality up to 120 °C and loses it at 140 °C [1]. Therefore, applications requiring facile end-group removal at moderate temperatures (e.g., 100–120 °C) favor trithiocarbonate-based CTAs, while applications requiring thermal robustness during high-temperature processing favor dithiobenzoate-based CTAs.

Cost-Efficient Industrial-Scale Synthesis of Substituted Trithiocarbonate Derivatives

Procurement specialists and process chemists seeking to reduce manufacturing costs for trithiocarbonate-based reagents should evaluate suppliers employing the patented one-step synthesis method that achieves practical yields more than double those of prior art processes while eliminating solvent washes and re-crystallization steps [1][2]. This yield improvement directly reduces per-unit production cost, solvent consumption, and waste generation, enabling more economically competitive procurement of trithiocarbonate derivatives for large-scale applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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